PF-3882845 is a highly potent, orally bioavailable, non-steroidal mineralocorticoid receptor (MR) antagonist. Originally developed for the treatment of diabetic nephropathy and hypertension, this pyrazoline-based compound represents a critical structural departure from classical steroidal MR antagonists like spironolactone and eplerenone. For procurement and material selection, PF-3882845 is prioritized for its sub-nanomolar target affinity, exceptional in vivo oral bioavailability (F = 86% in rats), and a highly differentiated therapeutic index that decouples renal protection from electrolyte disruption [1].
Relying on generic steroidal MR antagonists (such as spironolactone or eplerenone) for in vitro or in vivo modeling introduces severe experimental bottlenecks. Spironolactone lacks receptor selectivity, leading to confounding androgenic and progestogenic off-target effects. Eplerenone, while more selective, suffers from low potency and a poor therapeutic index, requiring massive dosing (e.g., 450 mg/kg) that complicates formulation and reliably induces hyperkalemia in chronic models. Substituting PF-3882845 with these legacy steroidal compounds forces researchers to compromise between incomplete target blockade, formulation-limited dosing, and premature model mortality due to electrolyte imbalance [1].
In head-to-head serum-free in vitro assays, PF-3882845 demonstrates an IC50 of 0.755 nM for the mineralocorticoid receptor (MR), compared to 109 nM for the steroidal benchmark eplerenone. This >140-fold increase in potency ensures complete target saturation at nanomolar concentrations, preventing off-target receptor activation common with higher-dose steroidal alternatives [1].
| Evidence Dimension | In vitro MR binding affinity (IC50) |
| Target Compound Data | 0.755 nM |
| Comparator Or Baseline | Eplerenone (109 nM) |
| Quantified Difference | 144-fold higher affinity |
| Conditions | Serum-free in vitro functional assay |
Allows researchers to achieve robust MR blockade at drastically lower concentrations, minimizing solvent toxicity and off-target confounding in cellular assays.
A critical limitation of steroidal MR antagonists in chronic in vivo models is the induction of hyperkalemia, which introduces high variability and mortality. PF-3882845 exhibits a highly differentiated therapeutic index (TI)—calculated as the ratio of the EC50 for increasing serum K+ to the EC50 for urinary albumin to creatinine ratio (UACR) lowering. PF-3882845 achieves a TI of 83.8, whereas eplerenone yields a TI of only 1.47 [1].
| Evidence Dimension | Therapeutic Index (Hyperkalemia vs. UACR suppression) |
| Target Compound Data | 83.8 |
| Comparator Or Baseline | Eplerenone (1.47) |
| Quantified Difference | 57-fold superior therapeutic index |
| Conditions | Uninephrectomized Sprague-Dawley rats on high salt diet with aldosterone infusion |
Procuring a compound with a 57-fold superior therapeutic index ensures long-term model viability and reproducible data without the physiological confounding of severe electrolyte imbalance.
For industrial and academic in vivo workflows, formulation limits are a critical bottleneck. PF-3882845 provides high oral bioavailability (F = 86% in rats) and suppresses aldosterone-induced renal collagen IV expression at doses as low as 5 mg/kg BID. In contrast, the steroidal comparator eplerenone requires massive doses of 450 mg/kg BID to achieve equivalent anti-fibrotic efficacy [1].
| Evidence Dimension | Minimum effective oral dose for in vivo anti-fibrotic efficacy |
| Target Compound Data | 5 mg/kg BID |
| Comparator Or Baseline | Eplerenone (450 mg/kg BID) |
| Quantified Difference | 90-fold reduction in required in vivo dose |
| Conditions | Oral gavage (BID) in aldosterone-infused rat models |
Drastically reduces the active pharmaceutical ingredient (API) volume needed for chronic studies and simplifies vehicle formulation by avoiding the solubility and suspension limits associated with high-dose steroidal dosing.
Unlike spironolactone, which suffers from poor selectivity and activates androgen and progesterone receptors, PF-3882845 is a non-steroidal pyrazoline derivative. It exhibits >8910 nM IC50 for glucocorticoid and androgen receptors, and only modest binding to the progesterone receptor (IC50 = 416 nM), yielding a 46-fold selectivity window for MR over PR in functional assays [1].
| Evidence Dimension | Receptor Selectivity (MR vs PR/AR/GR) |
| Target Compound Data | MR IC50 = 9 nM; PR IC50 = 416 nM; AR/GR > 8910 nM |
| Comparator Or Baseline | Spironolactone (prominent AR/PR cross-reactivity) |
| Quantified Difference | 46-fold selectivity for MR over nearest off-target (PR) |
| Conditions | In vitro functional and binding assays |
Procuring this non-steroidal scaffold prevents the endocrine-disrupting side effects that confound data when using first-generation steroidal MR antagonists.
Due to its 57-fold superior therapeutic index against hyperkalemia, PF-3882845 is a highly preferred selection for long-term rodent models of renal fibrosis where steroidal alternatives like eplerenone cause premature mortality and physiological confounding [1].
The >140-fold higher affinity over eplerenone allows for robust target engagement at sub-nanomolar concentrations, minimizing solvent toxicity and off-target activation in cell-based screening assays [1].
As a highly selective pyrazoline derivative, PF-3882845 serves as a critical reference standard for developing next-generation MR antagonists free from the androgenic and progestogenic off-target effects inherent to spironolactone[2].